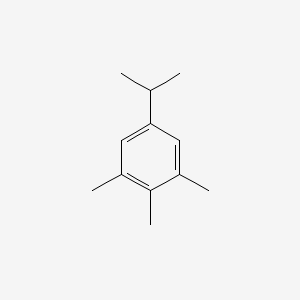
Benzene, 1,2,3-trimethyl-5-(1-methylethyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is an organic compound with the molecular formula C12H18 . It is a derivative of benzene, where three methyl groups and one isopropyl group are attached to the benzene ring. This compound is part of the trimethylbenzene family, which consists of aromatic hydrocarbons with three methyl groups attached to the benzene ring .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) can be achieved through various organic reactions. One common method involves the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic reforming of petroleum fractions. This process includes the dehydrogenation of alkanes to form aromatic compounds, followed by the selective alkylation of benzene with propylene to introduce the isopropyl group .
化学反应分析
Types of Reactions
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane derivative.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Oxidation: Trimellitic acid derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学研究应用
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of Benzene, 1,2,3-trimethyl-5-(1-methylethyl) involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s electron-rich aromatic ring facilitates the attack by electrophiles, leading to the formation of substituted products . The presence of methyl and isopropyl groups can influence the reactivity and orientation of these reactions .
相似化合物的比较
Similar Compounds
1,2,4-Trimethylbenzene: Another isomer with three methyl groups attached to the benzene ring.
1,3,5-Trimethylbenzene:
Uniqueness
Benzene, 1,2,3-trimethyl-5-(1-methylethyl) is unique due to the presence of both methyl and isopropyl groups, which can significantly influence its chemical reactivity and physical properties compared to other trimethylbenzene isomers .
属性
CAS 编号 |
25401-02-9 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC 名称 |
1,2,3-trimethyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H18/c1-8(2)12-6-9(3)11(5)10(4)7-12/h6-8H,1-5H3 |
InChI 键 |
YVWPOHRTFUXRNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















